molecular formula C9H9FO2S B14035701 2-Fluoro-5-methyl-3-(methylthio)benzoic acid

2-Fluoro-5-methyl-3-(methylthio)benzoic acid

Cat. No.: B14035701
M. Wt: 200.23 g/mol
InChI Key: XFZBEDJSAJWYRP-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-3-(methylthio)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a fluorine atom, a methyl group, and a methylthio group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-3-(methylthio)benzoic acid typically involves the functional group transformation of aromatic compounds. . The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound can vary based on the specific requirements of the end product. Generally, large-scale synthesis involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-3-(methylthio)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

2-Fluoro-5-methyl-3-(methylthio)benzoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-3-(methylthio)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and methylthio group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methyl-3-(methylthio)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

2-fluoro-5-methyl-3-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H9FO2S/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4H,1-2H3,(H,11,12)

InChI Key

XFZBEDJSAJWYRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)SC)F)C(=O)O

Origin of Product

United States

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